tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate is a boronic ester compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like sodium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide as the coupling partner. The reaction is often carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding borane.
Scientific Research Applications
Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals that require boronic ester intermediates.
Industry: The compound is used in the production of advanced materials and polymers, where boronic esters play a crucial role in enhancing material properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate primarily involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in various chemical transformations. The boron atom in the dioxaborolane ring can interact with molecular targets, facilitating reactions such as Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical properties and reactivity compared to other boronic esters. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic compounds and materials.
Properties
Molecular Formula |
C16H30BNO4 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-12(11-18)8-9-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 |
InChI Key |
KUTJINCOPLUGAK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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